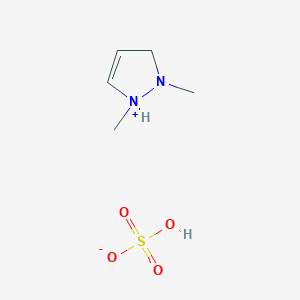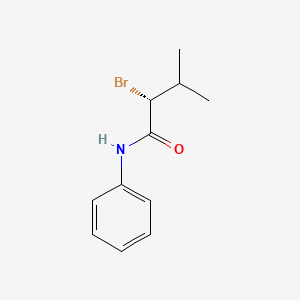
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate is a chemical compound that belongs to the class of pyrazolium salts. Pyrazolium salts are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring with two methyl groups and a hydrogen sulfate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate typically involves the reaction of 1,2-dimethylhydrazine with an appropriate alkylating agent, followed by the addition of sulfuric acid to form the hydrogen sulfate salt. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 25-50°C) are usually sufficient.
Solvent: Common solvents include water or alcohols.
Catalysts: Acidic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
Raw Materials: 1,2-dimethylhydrazine and sulfuric acid.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, ethanol, and other polar solvents.
Major Products
Oxidation Products: Pyrazole derivatives with various functional groups.
Reduction Products: Hydrazine derivatives.
Substitution Products: Substituted pyrazoles with different alkyl or aryl groups.
Scientific Research Applications
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity to produce physiological effects.
Affect Cellular Processes: Influence cellular signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Dimethyl-1H-pyrazol-3-ium hydrogen sulfate
- 2,3-Dimethyl-1H-pyrazol-1-ium hydrogen sulfate
- 1,2-Dimethyl-1H-imidazol-3-ium hydrogen sulfate
Uniqueness
1,2-Dimethyl-2,3-dihydro-1H-pyrazol-1-ium hydrogen sulfate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
917872-11-8 |
|---|---|
Molecular Formula |
C5H12N2O4S |
Molecular Weight |
196.23 g/mol |
IUPAC Name |
1,2-dimethyl-1,3-dihydropyrazol-1-ium;hydrogen sulfate |
InChI |
InChI=1S/C5H10N2.H2O4S/c1-6-4-3-5-7(6)2;1-5(2,3)4/h3-4H,5H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
QHBKTKQAXRZZRX-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+]1C=CCN1C.OS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![7-(Hexylamino)-2-phenylpyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B12617890.png)


![(10S,11R,15S,16R)-N-(4-nitrophenyl)-12,14-dioxo-13-[3-(trifluoromethyl)phenyl]-1,13-diazatetracyclo[8.6.0.02,7.011,15]hexadeca-2,4,6,8-tetraene-16-carboxamide](/img/structure/B12617909.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-(cyclohexylmethylamino)-4-oxobutanoate](/img/structure/B12617918.png)
![(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12617921.png)





